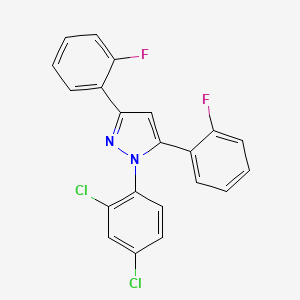
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a unique structure that includes a bromothiophene moiety and multiple pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the formation of the pyrazole rings through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Applications De Recherche Scientifique
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The bromothiophene moiety and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways or inhibit specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: This compound shares the bromothiophene moiety but has a different overall structure.
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a bromothiophene moiety, used in the synthesis of polymer semiconductors.
Uniqueness
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to its combination of bromothiophene and multiple pyrazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17BrN6O2S2 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H17BrN6O2S2/c1-10-12(8-22(3)19-10)14-7-15(13-9-23(4)20-11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3 |
Clé InChI |
YSZKBWDEUWPJLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=CN(N=C4C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14925785.png)

![6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925796.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925798.png)

![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B14925813.png)
![N-(2,5-dimethylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925816.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B14925817.png)
![4-chloro-1-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B14925818.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14925824.png)
![1-ethyl-6-phenyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925825.png)
![1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B14925829.png)
![Ethyl 2-({[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14925851.png)

